molecular formula C12H15F2N B1426949 [1-(2,4-Difluorophenyl)cyclopentyl]methanamine CAS No. 1341830-26-9

[1-(2,4-Difluorophenyl)cyclopentyl]methanamine

Cat. No.: B1426949
CAS No.: 1341830-26-9
M. Wt: 211.25 g/mol
InChI Key: AEBFILQYZMBVFH-UHFFFAOYSA-N
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Description

[1-(2,4-Difluorophenyl)cyclopentyl]methanamine is a chemical compound characterized by its unique structure, which includes a cyclopentyl ring substituted with a difluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine typically involves the following steps:

  • Formation of Cyclopentylamine: Cyclopentanol is first converted to cyclopentylamine through a reduction reaction.

  • Introduction of the Difluorophenyl Group: The cyclopentylamine is then reacted with 2,4-difluorobenzonitrile in the presence of a suitable catalyst to introduce the difluorophenyl group.

  • Reduction of the Nitrile Group: The nitrile group is reduced to an amine group using hydrogenation techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: [1-(2,4-Difluorophenyl)cyclopentyl]methanamine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form an amide or nitro compound.

  • Reduction: The compound can be reduced to form a cyclopentylamine derivative.

  • Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Amides, nitro compounds.

  • Reduction: Cyclopentylamine derivatives.

  • Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of new biological probes and imaging agents. Medicine: Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which [1-(2,4-Difluorophenyl)cyclopentyl]methanamine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)cyclopentyl]methanamine

  • 1-(2,4-Dibromophenyl)cyclopentyl]methanamine

  • 1-(2,4-Dimethoxyphenyl)cyclopentyl]methanamine

Uniqueness: [1-(2,4-Difluorophenyl)cyclopentyl]methanamine stands out due to the presence of the difluorophenyl group, which imparts unique chemical and physical properties compared to its chloro, bromo, and methoxy analogs

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

[1-(2,4-difluorophenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBFILQYZMBVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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